1,2,4,6,7,9-hexafluorodibenzo-p-dioxin
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Overview
Description
1,2,4,6,7,9-hexafluorodibenzo-p-dioxin is a fluorinated organic compound with the molecular formula C12H2F6O2 and a molecular weight of 292.1335 . This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. The structure of this compound includes a dibenzodioxin core, making it a member of the dibenzodioxin family.
Preparation Methods
The synthesis of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin typically involves the fluorination of a dibenzodioxin precursor. One common method includes the reaction of dibenzodioxin with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2,4,6,7,9-hexafluorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include sulfur tetrafluoride for fluorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,6,7,9-hexafluorodibenzo-p-dioxin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use as a diagnostic tool or therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with electron-rich sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
1,2,4,6,7,9-hexafluorodibenzo-p-dioxin can be compared with other fluorinated dibenzodioxins and quinolines:
Properties
Molecular Formula |
C12H2F6O2 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
1,2,4,6,7,9-hexafluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2F6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H |
InChI Key |
FOADTOVERZWUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)OC3=C(O2)C(=C(C=C3F)F)F)F |
Origin of Product |
United States |
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